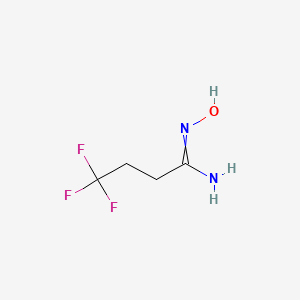
4,4,4-trifluoro-N'-hydroxybutanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-trifluoro-N'-hydroxybutanimidamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant electronegativity, making it a valuable compound in various chemical reactions and applications. Its molecular formula is C4H6F3NO, and it is often used in research and industrial applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 4,4,4-trifluoro-N'-hydroxybutanimidamide typically involves multiple steps. One common method starts with ethyl trifluoroacetate, which reacts with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate undergoes a reduction reaction to yield 1-benzyloxy-trifluoro-substituted alkyl, which is then hydrolyzed to produce this compound . This method avoids the use of hazardous materials and high-temperature reactions, making it more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
4,4,4-trifluoro-N'-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: It can be hydrolyzed to form corresponding acids or alcohols depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4,4,4-trifluoro-N'-hydroxybutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4,4,4-trifluoro-N'-hydroxybutanimidamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
4,4,4-trifluoro-N'-hydroxybutanimidamide can be compared with other fluorinated compounds such as:
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate: Known for its use in polymer chemistry.
Ethyl 4,4,4-trifluorobutyrate: Used as a spin trapping reagent in spectroscopy.
4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid: Studied for its potential in preparing beta-lactones.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various specialized applications.
Propiedades
Fórmula molecular |
C4H7F3N2O |
|---|---|
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(8)9-10/h10H,1-2H2,(H2,8,9) |
Clave InChI |
MEXUJHMSOBRXAV-UHFFFAOYSA-N |
SMILES canónico |
C(CC(F)(F)F)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8695064.png)
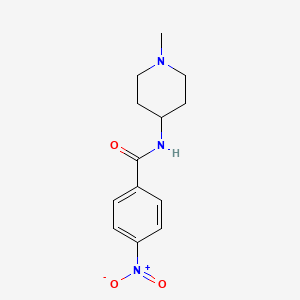
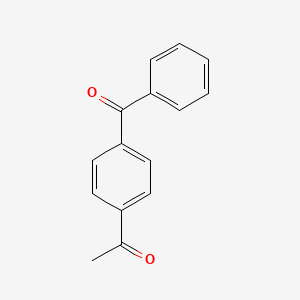

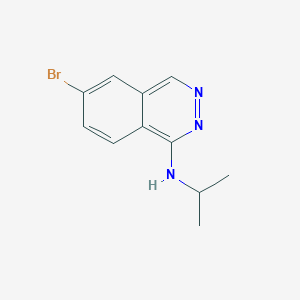
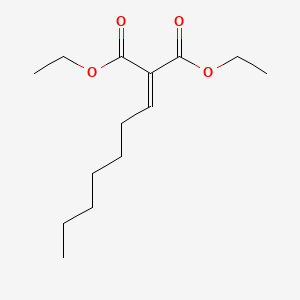
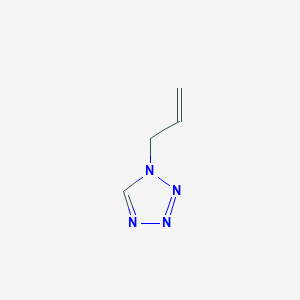
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)-3-methylpyrrolidin-2-one](/img/structure/B8695095.png)
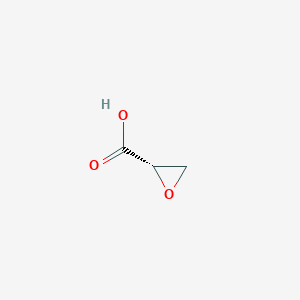
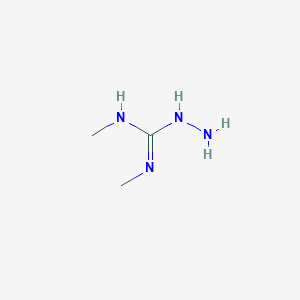
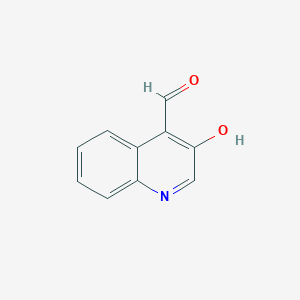
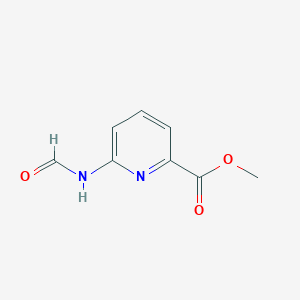
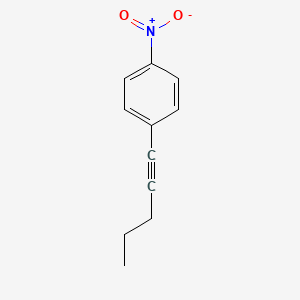
![Benzo[c][1,8]naphthyridine](/img/structure/B8695149.png)
